molecular formula C20H15ClF2N2O2 B4507158 N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

Cat. No.: B4507158
M. Wt: 388.8 g/mol
InChI Key: FEAPFEZUKCHJPN-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, phenyl, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide stands out due to its unique combination of chloro, fluoro, phenyl, and pyridinyl groups

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O2/c21-18-11-16(23)5-4-14(18)12-25(19-3-1-2-10-24-19)20(26)13-27-17-8-6-15(22)7-9-17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAPFEZUKCHJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

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